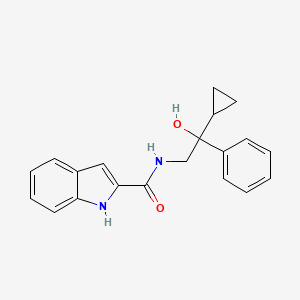

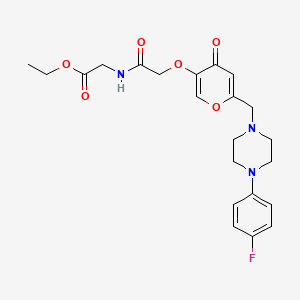

![molecular formula C18H17BrN2O2S B2497093 [2-[(4-溴苯基)甲基硫基]-4,5-二氢咪唑-1-基]-(4-甲氧基苯基)甲酮 CAS No. 851800-46-9](/img/structure/B2497093.png)

[2-[(4-溴苯基)甲基硫基]-4,5-二氢咪唑-1-基]-(4-甲氧基苯基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of complex organic compounds like the one often involves multi-step reactions, including functional group transformations and the formation of new carbon-carbon or carbon-heteroatom bonds. For structurally related compounds, techniques such as acylation, Grignard reactions, and subsequent modifications like demethylation and etherification are common (Jones et al., 1979)1. These steps are crucial for introducing various functional groups into the molecule, which directly influence its physical and chemical properties.

Molecular Structure Analysis

Molecular structure analysis involves examining the arrangement of atoms within a molecule and determining its three-dimensional shape, which can significantly affect its reactivity and interaction with biological targets. X-ray crystallography is a powerful tool for such analysis, revealing details about molecular conformation, bond lengths, and angles. For example, Akkurt et al. (2003) conducted a structural investigation of a similarly complex molecule, highlighting the importance of intermolecular interactions and the conformational disorder within methoxy groups2.

Chemical Reactions and Properties

The chemical reactions and properties of a compound are directly related to its functional groups and molecular structure. Compounds like the one can undergo various chemical reactions, including nucleophilic substitutions, additions, and eliminations, depending on the nature of the substituents and the reaction conditions. The presence of a bromophenyl group, for example, might make the compound susceptible to cross-coupling reactions, which are widely used in the synthesis of biologically active molecules (D. Lomov, 2019)3.

Physical Properties Analysis

The physical properties of a compound, such as melting point, boiling point, solubility, and crystalline structure, are influenced by its molecular structure. The presence of polar functional groups (e.g., methoxyphenyl) and heteroatoms can impact these properties by facilitating hydrogen bonding and dipole-dipole interactions. Studies on related compounds have shown that slight modifications in the molecular structure can lead to significant changes in physical properties, emphasizing the need for precise control over the synthetic process (C. Shruthi et al., 2019)4.

Chemical Properties Analysis

The chemical properties of a compound—such as acidity/basicity, reactivity towards electrophiles or nucleophiles, and stability—are determined by its functional groups and molecular framework. For instance, the presence of a sulfanyl group might impart nucleophilic character to the molecule, enabling it to participate in various organic reactions. Additionally, the electronic effects of substituents like the bromophenyl and methoxyphenyl groups can influence the compound’s reactivity patterns (K. Joshi et al., 1986)5.

科学研究应用

当然!以下是对“[2-[(4-溴苯基)甲基硫基]-4,5-二氢咪唑-1-基]-(4-甲氧基苯基)甲酮”的科学研究应用的全面分析:

抗菌活性

该化合物已显示出作为抗菌剂的巨大潜力。其结构使其能够与细菌细胞膜相互作用,破坏其完整性并导致细胞死亡。 研究表明其对多种细菌菌株有效,包括革兰氏阳性和革兰氏阴性细菌 .

抗真菌特性

除了其抗菌能力外,该化合物还表现出强大的抗真菌特性。 它已针对多种真菌物种进行测试,并显示出通过干扰细胞壁合成和功能来抑制真菌生长的能力 .

抗癌活性

该化合物已针对其抗癌特性进行了研究。已发现它通过激活特定的细胞途径来诱导癌细胞凋亡。 研究表明它对各种癌细胞系有效,使其成为癌症治疗进一步开发的有希望的候选药物 .

抗氧化潜力

研究强调了该化合物的抗氧化潜力。它可以清除自由基并减少细胞中的氧化应激。 这种特性在预防细胞损伤和衰老以及治疗与氧化应激相关的疾病方面特别有价值 .

抗炎作用

该化合物在各种研究中已显示出显着的抗炎作用。它通过抑制促炎细胞因子和酶的产生起作用,从而减少炎症。 这使其成为治疗关节炎等炎症性疾病的潜在候选药物 .

神经保护特性

人们越来越关注该化合物的保护特性。已显示它可以保护神经元细胞免受氧化应激和炎症造成的损伤。 这表明它可能在治疗阿尔茨海默病和帕金森病等神经退行性疾病中得到应用 .

抗病毒活性

初步研究表明该化合物可能具有抗病毒特性。它已针对多种病毒进行测试,并显示出抑制病毒复制的能力。 这可能使其成为抗病毒药物开发的宝贵补充 .

光动力疗法

该化合物在光动力疗法 (PDT) 中具有潜在的应用,PDT 是一种使用光激活化合物杀死癌细胞的治疗方法。它的结构使其能够在光激活后产生活性氧,然后可以破坏靶细胞。 这使其成为 PDT 进一步研究的有希望的候选药物 .

作用机制

属性

IUPAC Name |

[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrN2O2S/c1-23-16-8-4-14(5-9-16)17(22)21-11-10-20-18(21)24-12-13-2-6-15(19)7-3-13/h2-9H,10-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICEOFQXZJCRGBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Cyclobutyl-[1,2,4]triazolo[1,5-A]pyridin-6-amine](/img/structure/B2497016.png)

![3-[4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxobutyl]-1,2,3-benzotriazin-4-one](/img/structure/B2497017.png)

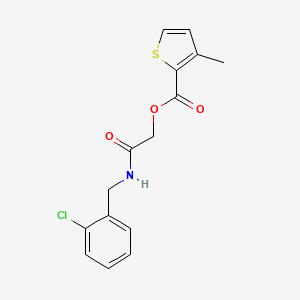

![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2497020.png)

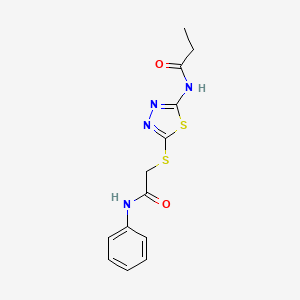

![3-[(4-Fluorophenyl)methyl]-7-[(4-fluorophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2497021.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2497028.png)

![[2-oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2497030.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{[(2-hydroxyphenyl)methyl][(oxolan-2-yl)methyl]amino}acetamide](/img/structure/B2497032.png)